1-Methyl-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide
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Overview
Description
1-Methyl-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide is an organic compound with a unique structure that includes a hydrazine and carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide typically involves the reaction of 2-methylprop-2-en-1-amine with hydrazine and carbon disulfide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
1-Methyl-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Methyl-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide is unique due to its combination of hydrazine and carbothioamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further research and development.
Properties
CAS No. |
119813-53-5 |
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Molecular Formula |
C6H13N3S |
Molecular Weight |
159.26 g/mol |
IUPAC Name |
1-amino-1-methyl-3-(2-methylprop-2-enyl)thiourea |
InChI |
InChI=1S/C6H13N3S/c1-5(2)4-8-6(10)9(3)7/h1,4,7H2,2-3H3,(H,8,10) |
InChI Key |
FAHRXLRUIQQBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC(=S)N(C)N |
Origin of Product |
United States |
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